![molecular formula C17H29N7O3 B14945631 N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylpentanehydrazide](/img/structure/B14945631.png)
N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylpentanehydrazide
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Overview
Description
N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLPENTANEHYDRAZIDE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of morpholine groups attached to a triazine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLPENTANEHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of 4,6-dichloro-1,3,5-triazine, which is then reacted with morpholine to introduce the morpholinyl groups. The resulting intermediate is further reacted with N-methylpentanehydrazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLPENTANEHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The morpholinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine hydrides. Substitution reactions can result in a variety of substituted triazine derivatives .
Scientific Research Applications
N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLPENTANEHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLPENTANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit the activity of histone deacetylases, which play a role in gene expression and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
2-Anilino-4,6-di(4-morpholinyl)-1,3,5-triazine: This compound shares a similar triazine core structure but differs in the substituents attached to the triazine ring.
N-(4-Isopropylphenyl)-4,6-di(4-morpholinyl)-1,3,5-triazin-2-amine: Another triazine derivative with different substituents, leading to distinct chemical and biological properties.
Uniqueness
N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLPENTANEHYDRAZIDE is unique due to its specific combination of morpholinyl groups and N-methylpentanehydrazide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C17H29N7O3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N'-methylpentanehydrazide |
InChI |
InChI=1S/C17H29N7O3/c1-3-4-5-14(25)21-22(2)15-18-16(23-6-10-26-11-7-23)20-17(19-15)24-8-12-27-13-9-24/h3-13H2,1-2H3,(H,21,25) |
InChI Key |
IOLKACUXNFMMPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
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